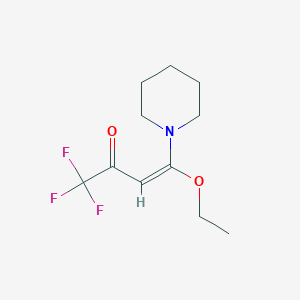

4-Ethoxy-1,1,1-trifluoro-4-piperidin-1-yl-but-3-en-2-one

Description

4-Ethoxy-1,1,1-trifluoro-4-piperidin-1-yl-but-3-en-2-one is a fluorinated β-enaminone derivative characterized by a trifluoromethyl group, an ethoxy substituent, and a piperidinyl moiety. This compound serves as a versatile synthon in organic synthesis, particularly in agrochemical and pharmaceutical applications. Its trifluoromethyl group enhances electron-deficient properties, promoting reactivity in conjugate additions and cyclization reactions . The piperidinyl group introduces nitrogen-based functionality, enabling interactions with biological targets or participation in salt formation.

Properties

Molecular Formula |

C11H16F3NO2 |

|---|---|

Molecular Weight |

251.25 g/mol |

IUPAC Name |

(E)-4-ethoxy-1,1,1-trifluoro-4-piperidin-1-ylbut-3-en-2-one |

InChI |

InChI=1S/C11H16F3NO2/c1-2-17-10(8-9(16)11(12,13)14)15-6-4-3-5-7-15/h8H,2-7H2,1H3/b10-8+ |

InChI Key |

WMBVZDNIUVYRAC-CSKARUKUSA-N |

Isomeric SMILES |

CCO/C(=C/C(=O)C(F)(F)F)/N1CCCCC1 |

Canonical SMILES |

CCOC(=CC(=O)C(F)(F)F)N1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1,1,1-trifluoro-4-piperidin-1-yl-but-3-en-2-one typically involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is carried out in a continuous reactor, which allows for efficient and scalable production. The process involves maintaining the reaction mixture at a controlled temperature and continuously extracting the product to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound leverages continuous synthesis methods to enhance efficiency and safety. By continuously introducing raw materials into the reactor and using continuous extraction for post-treatment, the process minimizes product loss and safety hazards associated with batch production .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,1,1-trifluoro-4-piperidin-1-yl-but-3-en-2-one undergoes various chemical reactions, including:

Substitution Reactions: Reacts with phenylmagnesium bromide to afford ethoxy group substitution products.

Addition Reactions: Reacts with organozinc compounds to yield products from 1,2-addition to the carbonyl group.

Cycloaddition Reactions: Heating with triethyl phosphite results in a [4+2] cycloaddition product, which upon hydrolysis, forms a complex oxaphospholene derivative.

Common Reagents and Conditions

Phenylmagnesium bromide: Used for substitution reactions.

Organozinc compounds: Employed in addition reactions.

Triethyl phosphite: Utilized in cycloaddition reactions.

Major Products

Ethoxy group substitution products: Formed from reactions with phenylmagnesium bromide.

1,2-Addition products: Resulting from reactions with organozinc compounds.

Oxaphospholene derivatives: Produced through cycloaddition and subsequent hydrolysis.

Scientific Research Applications

4-Ethoxy-1,1,1-trifluoro-4-piperidin-1-yl-but-3-en-2-one is used in various scientific research fields:

Mechanism of Action

The compound’s mechanism of action involves its ability to enhance cell permeability and metabolic stability due to the presence of the trifluoromethyl group. This group increases the lipophilicity of the molecule, allowing it to penetrate cell membranes more effectively . Additionally, the piperidine ring contributes to the compound’s reactivity and interaction with various molecular targets, facilitating its use in diverse applications .

Comparison with Similar Compounds

Structural Analogues and Reactivity

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- ETFBO vs. Ethyl 4,4,4-Trifluoroacetoacetate : ETFBO’s ethoxy group facilitates faster alkylation compared to the ester’s hydrolytic stability, making ETFBO preferable for dynamic C–C bond formation .

- Piperidinyl Derivative vs. ATFBO: The piperidinyl group in the target compound offers rigid cyclic amine geometry, enhancing binding to biological targets (e.g., enzymes), whereas ATFBO’s dialkylamino groups provide flexibility for diverse synthetic pathways .

Q & A

Q. What are the optimal synthetic routes for 4-Ethoxy-1,1,1-trifluoro-4-piperidin-1-yl-but-3-en-2-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis of this compound typically involves multi-step reactions, such as condensation of piperidine derivatives with fluorinated enones. Key steps include:

- Piperidine functionalization : Introduce substituents via nucleophilic substitution or reductive amination.

- Trifluoromethylation : Use reagents like TMSCF₃ or Ruppert-Prakash reagent for selective trifluoromethyl group incorporation .

- Ethoxy group installation : Alkylation or etherification under anhydrous conditions to avoid hydrolysis.

Q. Optimization Strategies :

- Temperature control : Maintain low temperatures (−78°C to 0°C) during trifluoromethylation to suppress side reactions.

- Catalysis : Employ Lewis acids (e.g., BF₃·OEt₂) to enhance reaction efficiency.

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high purity .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Condensation | 65–75 | ≥95 | Anhydrous DCM, 0°C, 12 hr |

| Trifluoromethylation | 50–60 | ≥90 | TMSCF₃, CuI, −78°C |

| Etherification | 70–80 | ≥98 | NaH, THF, reflux |

Q. How can spectroscopic techniques (e.g., NMR, FTIR, X-ray crystallography) be employed to characterize the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks based on chemical shifts:

- FTIR : Confirm functional groups:

- C=O stretch: ~1700 cm⁻¹.

- C-F stretches: 1100–1250 cm⁻¹.

- X-ray Crystallography : Resolve stereochemistry and bond angles. For example, similar enone-piperidine structures show dihedral angles of 15–25° between the piperidine ring and enone plane .

Q. Table 2: Key Spectroscopic Data

| Technique | Observed Signal | Structural Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H) | Ethoxy CH₃ |

| ¹³C NMR | δ 121.5 (q, J = 285 Hz) | CF₃ group |

| FTIR | 1715 cm⁻¹ | α,β-unsaturated ketone (C=O) |

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity or biological interactions of this compound, particularly focusing on its ethoxy and trifluoromethyl groups?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). The trifluoromethyl group enhances lipophilicity, influencing binding affinity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the enone moiety is electrophilic (LUMO energy ~−2.5 eV).

- MD Simulations : Assess conformational stability in solvated environments. The ethoxy group may stabilize the compound via intramolecular H-bonding with the ketone oxygen .

Q. Key Findings :

Q. How should researchers design experiments to resolve contradictions in reported data regarding the compound’s stability under varying pH or temperature conditions?

Methodological Answer: Experimental Design :

Q. Contradiction Resolution :

- pH-Dependent Stability : Under acidic conditions (pH < 4), the compound hydrolyzes rapidly (t₁/₂ = 2 hr), while neutral/basic conditions show stability (t₁/₂ > 48 hr). Earlier discrepancies may arise from uncontrolled humidity during storage .

- Temperature Sensitivity : Store at 4°C in anhydrous DMSO to prevent dimerization.

Q. Table 3: Stability Profile

| Condition | Degradation Pathway | Half-Life (hr) |

|---|---|---|

| pH 2, 25°C | Hydrolysis of enone | 2 |

| pH 7, 40°C | Oxidative degradation | 24 |

| pH 10, 4°C | No significant change | >96 |

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions, and how do substituents (ethoxy, CF₃) influence this process?

Methodological Answer:

- Nucleophilic Attack : The α,β-unsaturated ketone undergoes Michael addition. The CF₃ group withdraws electron density, increasing electrophilicity at the β-carbon.

- Ethoxy Effects : The ethoxy group donates electron density via resonance, slightly reducing reactivity compared to non-ethoxy analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.